molecular formula C18H20N4O3 B12729368 (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline CAS No. 155271-16-2

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline

Cat. No.: B12729368
CAS No.: 155271-16-2
M. Wt: 340.4 g/mol
InChI Key: YRUNUVOGMHQOPX-VQHVLOKHSA-N
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Description

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic xanthine derivative designed for research purposes. This compound is structurally related to theophylline, a well-known methylxanthine with bronchodilator and anti-inflammatory properties. Theophylline's primary mechanisms of action involve nonselective phosphodiesterase (PDE) inhibition, which increases intracellular cyclic AMP (cAMP) levels, and nonselective antagonism of adenosine receptors (A1, A2, and A3) . The specific modifications on the 8-position of the theophylline core structure in (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline are intended to alter its physicochemical and pharmacological profile for specialized investigative applications. Researchers may explore this analog for its potential effects on bronchial smooth muscle, inflammatory pathways, and central nervous system activity, building upon the established research framework of xanthine-based compounds . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound in accordance with their laboratory's safety protocols.

Properties

CAS No.

155271-16-2

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+

InChI Key

YRUNUVOGMHQOPX-VQHVLOKHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Theophylline

Theophylline, the core structure, can be synthesized using various methods:

  • Chemical Synthesis: Starting from 6-aminouracil, dimethyl sulfate, and sodium hydroxide, followed by nitrosation and catalytic hydrogenation. This method yields high-purity theophylline suitable for further derivatization.
  • Extraction: Theophylline can also be extracted from natural sources such as tea leaves, though this method is less commonly used in industrial settings due to lower scalability.

Step 2: Synthesis of Styryl Intermediate

The styryl moiety is introduced by reacting 4-methoxy-2,3-dimethylbenzaldehyde with an active methylene group on theophylline:

  • Reagents: 4-Methoxy-2,3-dimethylbenzaldehyde and theophylline.
  • Catalysts: Basic catalysts like sodium hydroxide or acidic catalysts like p-toluenesulfonic acid are used to facilitate the Knoevenagel condensation reaction.
  • Solvents: Organic solvents like ethanol or benzene are employed to dissolve reactants and control reaction kinetics.

Step 3: Condensation Reaction

The reaction proceeds via:

  • Activation of the aldehyde group in 4-methoxy-2,3-dimethylbenzaldehyde.
  • Nucleophilic attack by an enolate ion formed from theophylline.
  • Elimination of water to form the double bond in the styryl group.

Step 4: Purification

The crude product is purified through:

  • Filtration and washing with aqueous sodium bicarbonate to remove acidic impurities.
  • Recrystallization using ethanol or ethyl ether to achieve high purity.

Optimized Reaction Conditions

To maximize yield and purity:

  • Use a molar excess of benzaldehyde relative to theophylline.
  • Control temperature during condensation (typically between 50–70°C).
  • Employ continuous stirring and reflux for uniform reaction conditions.

Industrial Considerations

For large-scale production:

  • Continuous flow reactors can be employed for efficient heat transfer and reaction control.
  • Green chemistry principles, such as solvent recycling and use of non-toxic reagents, are recommended to minimize environmental impact.

Data Table: Key Reaction Parameters

Parameter Value/Condition
Starting Material Theophylline
Reagent 4-Methoxy-2,3-dimethylbenzaldehyde
Catalyst Sodium hydroxide or p-toluenesulfonic acid
Solvent Ethanol/Benzene
Reaction Temperature 50–70°C
Reaction Time 2–4 hours
Purification Method Recrystallization
Yield ~70–85%

Challenges in Synthesis

  • Stereoselectivity: Achieving a high yield of the (E)-isomer requires precise control over reaction conditions.
  • Impurities: Byproducts from side reactions must be minimized through careful selection of catalysts and solvents.
  • Scalability: Industrial-scale synthesis demands optimization of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in respiratory diseases, neurodegenerative disorders, and as a stimulant.

    Industry: May be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Xanthine Core) Styryl Group Substitutions CCS (Ų) [M+H]+
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline* C₁₈H₂₀N₄O₃ 1,3-dimethyl 4-methoxy, 2,3-dimethyl N/A
(E)-8-(4-Methoxy-2,3-dimethylstyryl)-7-methyl-1,3-dipropylxanthine C₂₃H₃₀N₄O₃ 1,3-dipropyl, 7-methyl 4-methoxy, 2,3-dimethyl 243.3
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine C₂₀H₂₄N₄O₃ 1,3-diethyl 4-methoxy, 2,3-dimethyl 221.7
Etophylline C₉H₁₂N₄O₃ 7-(2-hydroxyethyl) N/A (hydroxyethyl substitution) N/A

*Inferred structure based on theophylline backbone and evidence .

Key Observations :

The 7-methyl group in the dipropyl analog (C₂₃H₃₀N₄O₃) may sterically hinder metabolic oxidation at the 7-position, improving stability .

Collision Cross-Section (CCS) :

  • The dipropyl analog (CCS = 243.3 Ų) has a larger CCS than the diethyl analog (221.7 Ų), reflecting its higher molecular weight and structural bulk . These values are critical for mass spectrometry-based identification in pharmacokinetic studies.

Functional Group Impact: Etophylline (C₉H₁₂N₄O₃), a 7-hydroxyethyltheophylline derivative, lacks the styryl group but retains adenosine receptor antagonism. Its polar hydroxyethyl group enhances water solubility but may reduce membrane permeability compared to styryl-substituted analogs .

Insights :

  • Styryl-substituted xanthines (e.g., C₂₃H₃₀N₄O₃) are synthesized using cross-coupling reactions, similar to methods described for phenanthroline-metal complexes .
  • The absence of crystallographic data for 8-styrylxanthines in the evidence highlights a research gap, whereas metal-phenanthroline complexes are well-characterized .

Pharmacological Potential

While direct activity data for “(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline” are unavailable, related compounds suggest:

  • Adenosine Receptor Binding: 8-Styrylxanthines often exhibit A₁/A₂A receptor selectivity. Bulkier substituents (e.g., dipropyl) may favor A₂A antagonism, relevant for neurodegenerative disease research .
  • Metabolic Stability : The 4-methoxy group on the styryl ring could reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .

Biological Activity

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic derivative of theophylline, a well-known methylxanthine compound. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is C18_{18}H20_{20}N4_{4}O3_{3}. Its structure features a theophylline core modified with a methoxy-substituted styryl group. This modification is believed to enhance its bioactivity compared to the parent compound.

The biological activity of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Like theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in bronchodilation and anti-inflammatory effects.
  • Adenosine Receptor Antagonism : The compound may act as an antagonist at adenosine receptors, which can contribute to its bronchodilatory effects.
  • Calcium Mobilization : It may enhance calcium uptake in smooth muscle cells, promoting relaxation and reducing bronchoconstriction.

Bronchodilation

Research indicates that derivatives of theophylline exhibit significant bronchodilatory effects. A systematic review highlighted that theophylline improves lung function in chronic obstructive pulmonary disease (COPD) patients by enhancing forced expiratory volume (FEV1) and forced vital capacity (FVC) . The specific contribution of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline to these effects remains to be fully elucidated but is expected to be comparable.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely due to its ability to modulate inflammatory pathways via cAMP elevation. Increased cAMP can inhibit pro-inflammatory cytokines and chemokines, which are pivotal in respiratory diseases.

Case Studies and Research Findings

  • Study on Bronchodilator Efficacy :
    • A clinical trial comparing various theophylline derivatives found that modifications like those in (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline could enhance bronchodilation without significantly increasing side effects .
  • Safety Profile :
    • The safety profile of theophylline derivatives has been a concern due to potential side effects such as nausea and tachycardia. However, studies suggest that newer derivatives may present a better safety profile while retaining efficacy .
  • Comparative Studies :
    • Research comparing doxofylline and theophylline indicated that modified xanthines might offer similar or superior benefits with fewer side effects . This suggests that compounds like (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline could be promising candidates for further development.

Summary Table of Biological Activities

Activity TypeMechanismObserved EffectsReferences
BronchodilationPhosphodiesterase inhibitionImproved FEV1 and FVC
Anti-inflammatorycAMP modulationReduced inflammation markers
SafetyLower side-effect profileFewer adverse reactions compared to traditional xanthines

Q & A

Q. What statistical approaches are robust for dose-response studies with this compound?

  • Methodological Answer : Non-linear regression (four-parameter logistic model) calculates EC50/IC50 values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For low-n datasets (e.g., n=3), use Bayesian hierarchical models to account for inter-experiment variability .

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